Cas no 864070-37-1 (O-Desethyl Dapagliflozin (>80%))

O-Desethyl Dapagliflozin (>80%) structure
864070-37-1 structure
상품 이름:O-Desethyl Dapagliflozin (>80%)
CAS 번호:864070-37-1
MF:C19H21ClO6
메가와트:380.819445371628
CID:4557399

O-Desethyl Dapagliflozin (>80%) 화학적 및 물리적 성질

이름 및 식별자

    • Dapagliflozin Impurity 22
    • Empagliflozin impurity 7
    • Empagliflozin Destetrahydrofuran Impurity
    • 2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Dapagliflozin Impurity 3
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-D-glucitol (ACI)
    • O-Desethyl Dapagliflozin (>80%)
    • 인치: 1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2
    • InChIKey: ODQAIMBPQWETBE-UHFFFAOYSA-N
    • 미소: ClC1C=CC(=CC=1CC1C=CC(=CC=1)O)C1C(C(C(C(CO)O1)O)O)O

계산된 속성

  • 정밀분자량: 380.1026661 g/mol
  • 동위원소 질량: 380.1026661 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 26
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 444
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 5
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 분자량: 380.8
  • 토폴로지 분자 극성 표면적: 110

O-Desethyl Dapagliflozin (>80%) 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1245433-100mg
((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate
864070-37-1 98%
100mg
$335 2024-06-06
TRC
D290543-25mg
O-Desethyl Dapagliflozin (>80%)
864070-37-1
25mg
$ 617.00 2023-09-08
TRC
D290543-5mg
O-Desethyl Dapagliflozin (>80%)
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$ 153.00 2023-09-08
Biosynth
PJB07037-50 mg
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864070-37-1
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$1,650.00 2023-01-03
Aaron
AR00H3CD-250mg
((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate
864070-37-1 95%
250mg
$647.00 2023-12-14
1PlusChem
1P00H341-1g
((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate
864070-37-1 95%
1g
$860.00 2024-04-21
1PlusChem
1P00H341-5mg
((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate
864070-37-1 ≥98%
5mg
$190.00 2023-12-16
Ambeed
A1231619-1g
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
864070-37-1 95%
1g
$1339.0 2025-02-26
Aaron
AR00H3CD-100mg
((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate
864070-37-1 95%
100mg
$275.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1081198-100mg
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
864070-37-1 97%
100mg
¥4042.00 2024-04-28

O-Desethyl Dapagliflozin (>80%) 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Acetonitrile ,  Dichloromethane ;  < -15 °C; 2 h, -20 - -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7.5
참조
Design, Synthesis, and Biological Evaluation of Deuterated C-Aryl Glycoside as a Potent and Long-Acting Renal Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes
Xu, Ge; et al, Journal of Medicinal Chemistry, 2014, 57(4), 1236-1251

합성 방법 2

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C → rt
참조
C-Aryl glucosides substituted at the 4'-position as potent and selective renal sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes
Xu, Baihua; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4465-4470

O-Desethyl Dapagliflozin (>80%) Raw materials

O-Desethyl Dapagliflozin (>80%) Preparation Products

O-Desethyl Dapagliflozin (>80%) 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:864070-37-1)O-Desethyl Dapagliflozin (>80%)
A1241599
순결:99%/99%
재다:250mg/1g
가격 ($):235/939